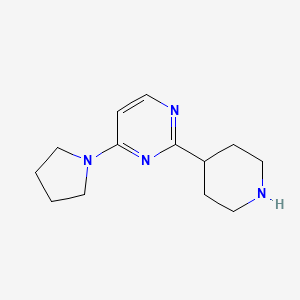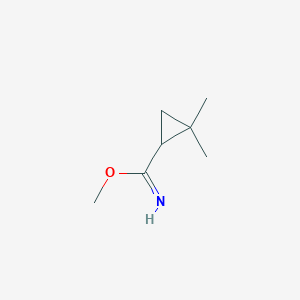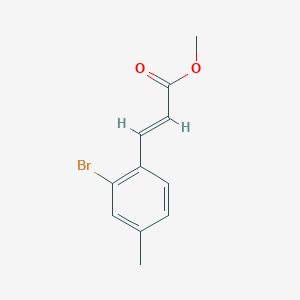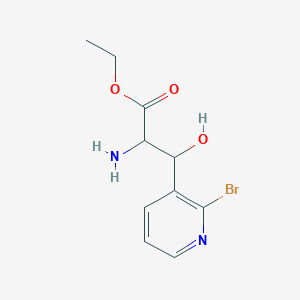
4,4-Difluoro-2-methyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Difluoro-2-methyloxane is an organic compound with the molecular formula C6H10F2O It is a difluorinated derivative of methyloxane, characterized by the presence of two fluorine atoms at the 4th position and a methyl group at the 2nd position of the oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-2-methyloxane can be achieved through several methods. One common approach involves the fluorination of 2-methyloxane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are effective in introducing fluorine atoms into organic molecules under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing readily available starting materials and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
4,4-Difluoro-2-methyloxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Fluorinating Agents: DAST, Deoxo-Fluor
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts for Cross-Coupling: Palladium catalysts, boron reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can produce different oxane derivatives .
Wissenschaftliche Forschungsanwendungen
4,4-Difluoro-2-methyloxane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-2-methyloxane involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyloxolane: A non-fluorinated analog used as a solvent and in green chemistry applications.
1,1-Difluoroalkanes: Compounds with similar fluorination patterns but different structural frameworks.
Uniqueness
4,4-Difluoro-2-methyloxane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of two fluorine atoms at the 4th position enhances its stability and reactivity compared to non-fluorinated analogs .
Eigenschaften
Molekularformel |
C6H10F2O |
|---|---|
Molekulargewicht |
136.14 g/mol |
IUPAC-Name |
4,4-difluoro-2-methyloxane |
InChI |
InChI=1S/C6H10F2O/c1-5-4-6(7,8)2-3-9-5/h5H,2-4H2,1H3 |
InChI-Schlüssel |
UPQHHKOHZXAFRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CCO1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


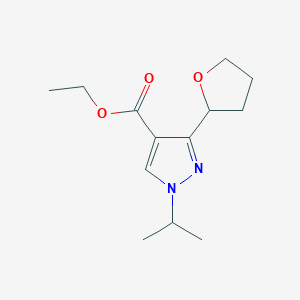
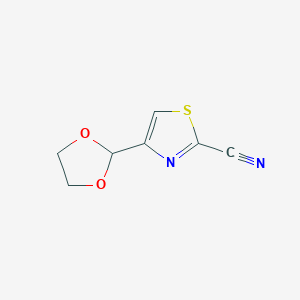
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225169.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
![1-(3-Methylphenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13225182.png)
![2-Oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13225187.png)
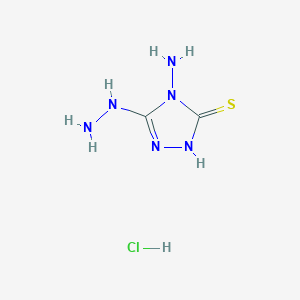
![ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13225207.png)
![4-Methoxy-5-methyl-2-(piperidin-1-ylmethyl)thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13225208.png)
